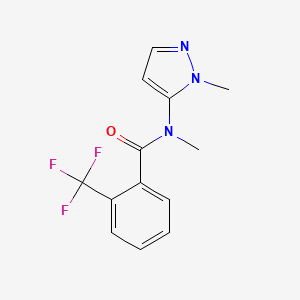
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a small molecule that belongs to the class of benzamides and has a trifluoromethyl group attached to its aromatic ring.
作用機序
The exact mechanism of action of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. This compound has also been shown to inhibit the activity of the androgen receptor, which is involved in the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a mechanism that is often targeted in cancer therapy. This compound has also been shown to reduce inflammation by inhibiting the activity of certain enzymes and receptors involved in the inflammatory response. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is its versatility, as it can be used in a variety of research applications. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, this compound has a short half-life in vivo, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of this compound-based materials for use in gas storage, separation, and catalysis. Another area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its long-term effects in vivo.
合成法
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is synthesized by the reaction of 2-methylpyrazole with 2,4,6-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified by recrystallization.
科学的研究の応用
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
In catalysis, this compound has been used as a ligand for the synthesis of transition metal complexes, which have been shown to have catalytic activity in various reactions such as cross-coupling and hydrogenation.
特性
IUPAC Name |
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-18(11-7-8-17-19(11)2)12(20)9-5-3-4-6-10(9)13(14,15)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHQTBGJUUNDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
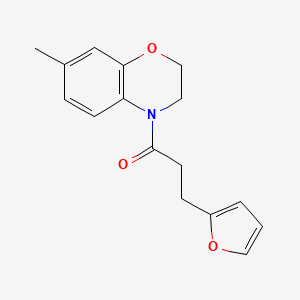
![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)


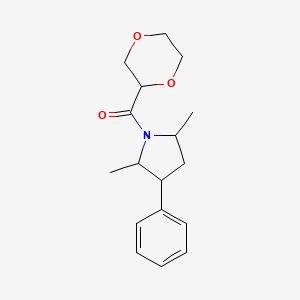
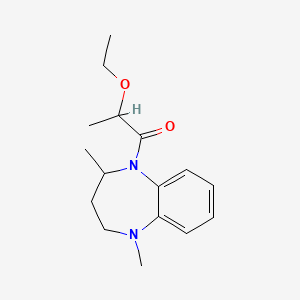
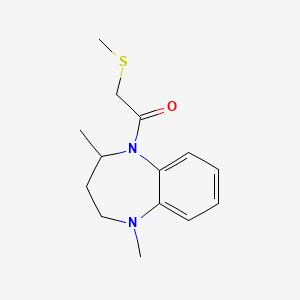
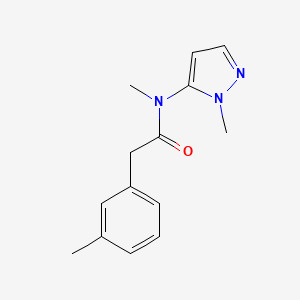
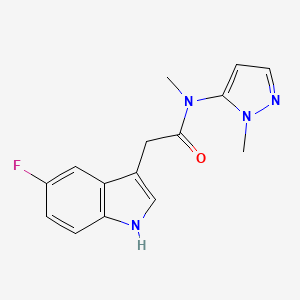
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)